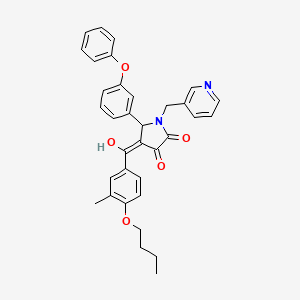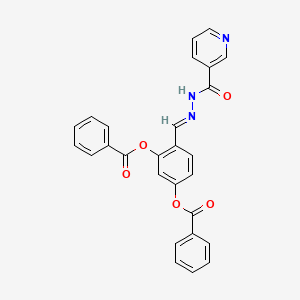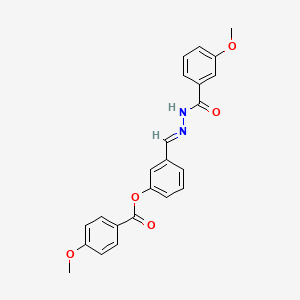
4-(4-Butoxy-3-methylbenzoyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Butoxy-3-methylbenzoyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a pyrrol-2-one core structure This compound is characterized by its multiple functional groups, including butoxy, methylbenzoyl, hydroxy, phenoxyphenyl, and pyridinylmethyl groups
准备方法
合成路线和反应条件
4-(4-丁氧基-3-甲基苯甲酰基)-3-羟基-5-(3-苯氧基苯基)-1-(3-吡啶甲基)-1,5-二氢-2H-吡咯-2-酮的合成通常涉及多步有机反应。
工业生产方法
在工业环境中,该化合物的生产需要优化反应条件,以确保高产率和纯度。这可能涉及使用催化剂、控制温度和压力条件以及纯化技术,例如重结晶或色谱法。
化学反应分析
反应类型
氧化: 该化合物可能会发生氧化反应,特别是在羟基处,导致形成酮或醛。
还原: 还原反应可能针对羰基,将其转化为醇。
取代: 该化合物中的芳香环可以参与亲电或亲核取代反应,从而实现进一步的官能化。
常用试剂和条件
氧化剂: 高锰酸钾 (KMnO₄)、三氧化铬 (CrO₃)
还原剂: 硼氢化钠 (NaBH₄)、氢化铝锂 (LiAlH₄)
催化剂: 用于傅-克反应的路易斯酸,例如氯化铝 (AlCl₃)
主要产物
这些反应的主要产物将取决于所使用的具体条件和试剂。例如,羟基的氧化将产生酮,而羰基的还原将产生醇。
科学研究应用
化学
在化学领域,该化合物可以用作合成更复杂分子的构建块。其独特的结构允许进行各种化学修饰,使其成为有机合成中的重要中间体。
生物学
在生物学研究中,具有相似结构的化合物已被研究其潜在的生物活性,例如抗菌、抗炎或抗癌特性。多个官能团的存在可能使它们能够与生物靶标相互作用。
医药
在医药领域,该化合物的衍生物可以探索其治疗潜力。吡咯-2-酮核心是许多具有药理活性的化合物中常见的基序。
工业
在工业领域,该化合物可以用于开发新型材料,例如聚合物或涂料,因为其具有化学稳定性和功能多功能性。
作用机制
4-(4-丁氧基-3-甲基苯甲酰基)-3-羟基-5-(3-苯氧基苯基)-1-(3-吡啶甲基)-1,5-二氢-2H-吡咯-2-酮的作用机制将取决于其具体的应用。在生物学环境中,它可能与酶或受体等分子靶标相互作用,通过结合相互作用调节其活性。所涉及的途径将根据靶标和相互作用的性质而有所不同。
相似化合物的比较
类似化合物
- 4-(4-丁氧基苯甲酰基)-3-羟基-5-苯基-1-(吡啶甲基)-1,5-二氢-2H-吡咯-2-酮
- 4-(3-甲基苯甲酰基)-3-羟基-5-(3-苯氧基苯基)-1-(吡啶甲基)-1,5-二氢-2H-吡咯-2-酮
独特性
4-(4-丁氧基-3-甲基苯甲酰基)-3-羟基-5-(3-苯氧基苯基)-1-(3-吡啶甲基)-1,5-二氢-2H-吡咯-2-酮的独特性在于其官能团的特定组合,与类似化合物相比,它可能赋予独特的化学和生物学特性。特别是丁氧基和苯氧基苯基基团的存在可能会影响其溶解性、反应性和与生物靶标的相互作用。
属性
分子式 |
C34H32N2O5 |
|---|---|
分子量 |
548.6 g/mol |
IUPAC 名称 |
(4E)-4-[(4-butoxy-3-methylphenyl)-hydroxymethylidene]-5-(3-phenoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C34H32N2O5/c1-3-4-18-40-29-16-15-26(19-23(29)2)32(37)30-31(36(34(39)33(30)38)22-24-10-9-17-35-21-24)25-11-8-14-28(20-25)41-27-12-6-5-7-13-27/h5-17,19-21,31,37H,3-4,18,22H2,1-2H3/b32-30+ |
InChI 键 |
OUVHUODCAOBMON-NHQGMKOOSA-N |
手性 SMILES |
CCCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=CC=C4)OC5=CC=CC=C5)/O)C |
规范 SMILES |
CCCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=CC=C4)OC5=CC=CC=C5)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl 2-({1-[(2-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12030098.png)


![2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B12030106.png)
![4-[4-(Allyloxy)benzoyl]-5-(4-ethylphenyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12030107.png)
![(5E)-5-(3-bromobenzylidene)-2-(4-butoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12030109.png)
![N-(2,5-dichlorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12030111.png)

![N-(3-methoxyphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B12030125.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B12030130.png)

